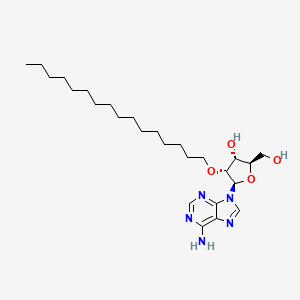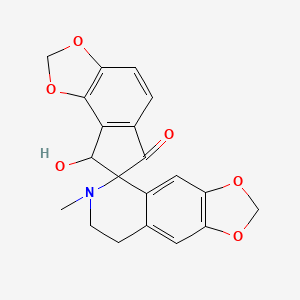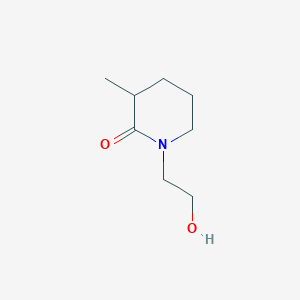
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one is a chemical compound with a piperidine ring structure, substituted with a hydroxyethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyethyl)-3-methylpiperidin-2-one typically involves the reaction of 3-methylpiperidin-2-one with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1-(2-oxoethyl)-3-methylpiperidin-2-one.
Reduction: Formation of 1-(2-hydroxyethyl)-3-methylpiperidin-2-ol.
Substitution: Formation of 1-(2-chloroethyl)-3-methylpiperidin-2-one or 1-(2-aminoethyl)-3-methylpiperidin-2-one.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyethyl)piperidine: Lacks the methyl group, resulting in different chemical properties.
3-Methylpiperidin-2-one: Lacks the hydroxyethyl group, affecting its reactivity and applications.
1-(2-Hydroxyethyl)-4-methylpiperidin-2-one: The position of the methyl group is different, leading to variations in its chemical behavior.
Uniqueness
1-(2-Hydroxyethyl)-3-methylpiperidin-2-one is unique due to the presence of both the hydroxyethyl and methyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
89240-96-0 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3-methylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-6-10)8(7)11/h7,10H,2-6H2,1H3 |
Clave InChI |
SHXLJNAEBDAKRI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


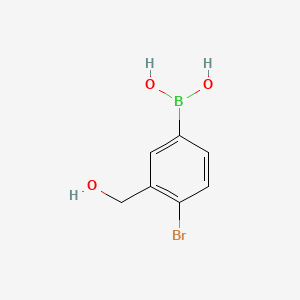
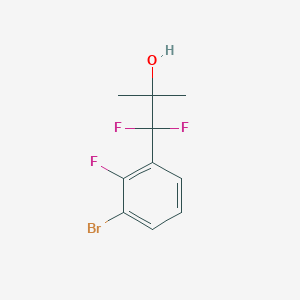
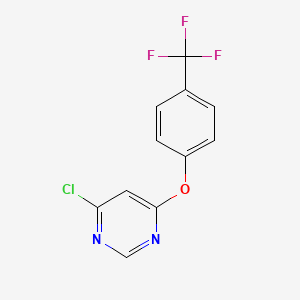

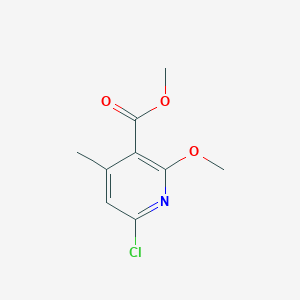
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-4-carboxylate](/img/structure/B13921838.png)
![5-Amino-1,7-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-6H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B13921848.png)
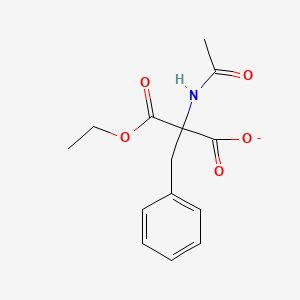
![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
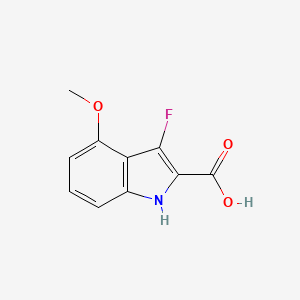

![2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13921876.png)
